3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide;hydrochloride
Description
3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide;hydrochloride is a complex organic compound that belongs to the class of amides and amines. This compound is characterized by the presence of a benzyl group, a methyl group, and a methoxyphenyl group attached to a propanamide backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-20(14-15-8-4-3-5-9-15)13-12-18(21)19-16-10-6-7-11-17(16)22-2;/h3-11H,12-14H2,1-2H3,(H,19,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYXDYNGAWVVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)NC1=CC=CC=C1OC)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of benzylamine with methyl iodide to form N-benzyl-N-methylamine. This intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the desired amide. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzyl or methoxyphenyl derivatives.
Scientific Research Applications
3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide;hydrochlor
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